

# "Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate molecular structure"

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## Compound of Interest

Compound Name: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No.: B092289

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## An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Molecular Structure and Identifiers

**Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate** is a substituted furan derivative. The core of the molecule is a furan ring, which is substituted at the 2, 3, and 5 positions. A trifluoromethyl group is attached at the 2-position, an ethyl ester group at the 3-position, and a methyl group at the 5-position.

The key identifiers for this compound are summarized in the table below.

Identifier	Value
CAS Number	17515-73-0[1]
Molecular Formula	C9H9F3O3[1][2]
Molecular Weight	222.16 g/mol [1][2]
Canonical SMILES	CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F[3]
InChI	InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11,12)/h4H,3H2,1-2H3[2]
InChIKey	BXGRWYGEMRIAHC-UHFFFAOYSA-N[2]
DSSTox Substance ID	DTXSID90371913[3]

## Physicochemical Properties

The known physicochemical properties of **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate** are detailed in the following table.

Property	Value
Boiling Point	244.3°C at 760 mmHg[3]
Flash Point	101.5°C[3]
Density	1.259 g/cm <sup>3</sup> [3]
LogP	2.78350[3]
Storage Temperature	2-8°C (protect from light)[3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	6[3]
Rotatable Bond Count	3[3]
Exact Mass	222.05037863[3]
Complexity	239[3]

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of a chemical compound. For **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**, <sup>1</sup>H NMR and FTIR spectra are available.<sup>[2]</sup>

The <sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectrum was recorded on a Varian A-60 instrument using Carbon tetrachloride (CCl<sub>4</sub>) as the solvent.<sup>[2]</sup> The literature reference for this data is JHTC 5, 95(1968).<sup>[2]</sup>

## Synthesis Protocol

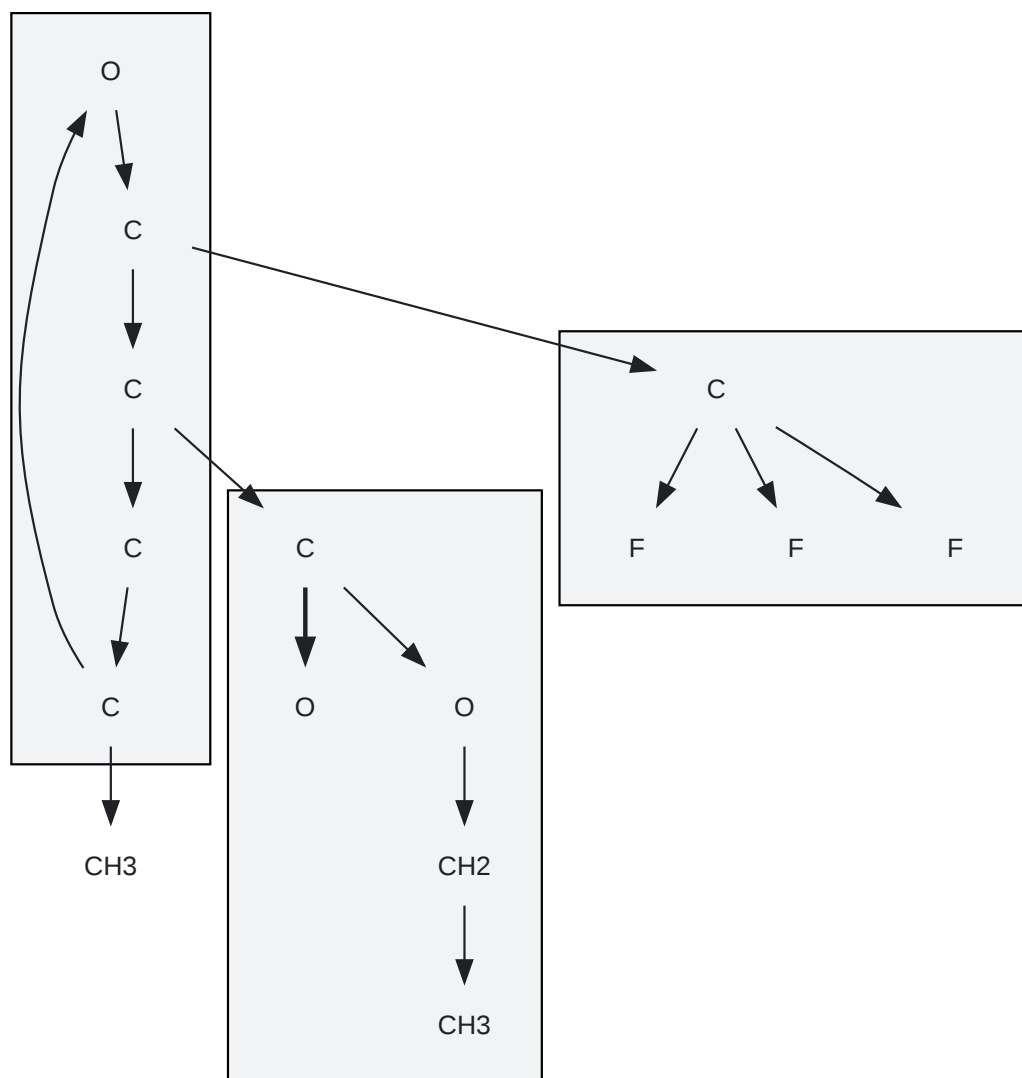
A known synthetic route to **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate** involves the dehydroiodination of ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate.<sup>[3]</sup>

Experimental Protocol:

- Reactants:
  - Ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate
  - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Benzene
- Procedure:
  - Dissolve ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate in benzene.
  - Add 1,8-diazabicyclo[5.4.0]undec-7-ene to the solution.
  - Heat the reaction mixture for 1 hour.
- Yield: 93.0%<sup>[3]</sup>

## Visualizations

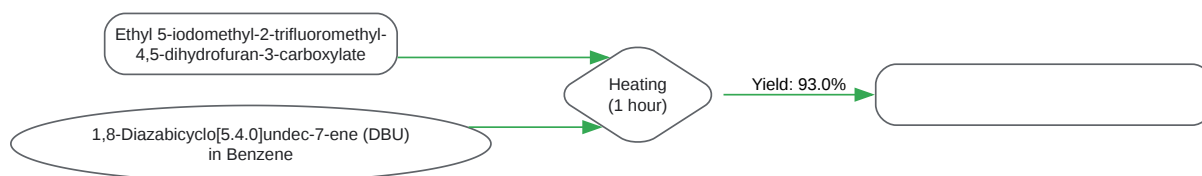
### Molecular Structure



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Caption: 2D representation of **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**.

## Synthesis Workflow



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## References

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